molecular formula C21H18O3 B1264331 Coumanolignan

Coumanolignan

Cat. No.: B1264331
M. Wt: 318.4 g/mol
InChI Key: ZVUXKRKDLKXWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumanolignan is a naturally occurring lignan-coumarin hybrid compound first isolated from the stem bark of Magnolia obovata . Its structure was elucidated as 6-allyl-8-(5'-allyl-2'-hydroxyphenyl)coumarin (molecular weight: 318.40 g/mol) using spectroscopic techniques, including 2D NMR and high-resolution EI-MS . The compound features a coumarin core fused with a lignan-derived phenylpropanoid unit, characterized by allyl and hydroxyl substituents . This compound exhibits cytotoxic activity against cancer cell lines, particularly HCT116 (IC50: 1.3 µg/ml), though it is less potent than its co-isolated analog, 4-methoxymagnaldehyde B .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

8-(2-hydroxy-5-prop-2-enylphenyl)-6-prop-2-enylchromen-2-one

InChI

InChI=1S/C21H18O3/c1-3-5-14-7-9-19(22)17(12-14)18-13-15(6-4-2)11-16-8-10-20(23)24-21(16)18/h3-4,7-13,22H,1-2,5-6H2

InChI Key

ZVUXKRKDLKXWJI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C3C(=CC(=C2)CC=C)C=CC(=O)O3

Synonyms

6-allyl-8-(5'-allyl-2'-hydroxyphenyl)coumarin
coumanolignan

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-Methoxymagnaldehyde B
  • Source: Co-isolated with Coumanolignan from Magnolia obovata .
  • Structure : 5'-Allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde .
  • Key Differences :
    • Replaces the coumarin moiety with a cinnamic aldehyde group.
    • Contains a methoxy group instead of an additional allyl chain.
  • Bioactivity: Superior cytotoxicity against HCT116 (IC50: 1.3 µg/ml vs. This compound’s lower potency) .
Coumarinlignan
  • Structure : Presumed to share a coumarin-lignan hybrid backbone but with undefined substituents.
  • Key Differences : Likely varies in allyl/hydroxyl group positioning or additional functional groups .
Other Coumarin Derivatives
  • Example : A complex coumarin derivative from Chloranthus fortunei (MW: 624.60 g/mol) .
  • Structure: Includes glycosidic linkages and multiple hydroxyl groups absent in this compound .
  • Key Differences : Higher molecular weight due to glycosylation and extended side chains .

Functional Analogues

Podophyllotoxin
  • Source : Podophyllum species.
  • Structure : Aryltetralin lignan without a coumarin unit.
  • Functional Similarity : Potent microtubule inhibitor with anticancer activity .
  • Contrast: this compound’s mechanism remains unelucidated but may involve different pathways due to structural divergence .
Dicoumarol
  • Source : Synthetic coumarin derivative.
  • Structure : Lacks lignan components but shares anticoagulant properties via vitamin K antagonism.
  • Contrast: this compound’s bioactivity focuses on cytotoxicity rather than anticoagulation .

Comparative Data Table

Compound Source Molecular Weight (g/mol) Core Structure Key Functional Groups Bioactivity (IC50)
This compound Magnolia obovata 318.40 Coumarin-lignan hybrid Allyl, hydroxyl HCT116: 1.3 µg/ml
4-Methoxymagnaldehyde B Magnolia obovata 312.37 Cinnamic aldehyde Methoxy, allyl, hydroxyl HCT116: 1.3 µg/ml
Chloranthus coumarin Chloranthus fortunei 624.60 Glycosylated coumarin Hydroxyl, glycosidic bonds Not reported
Podophyllotoxin Podophyllum spp. 414.41 Aryltetralin lignan Lactone, methoxy HeLa: 0.01 µg/ml

Key Research Findings

Methoxy substitution in 4-methoxymagnaldehyde B may stabilize the molecule, contributing to higher cytotoxicity .

Limitations in Comparison: Coumarinlignan and other analogs lack detailed structural or bioactivity data, highlighting gaps in literature . Mechanistic studies on this compound are absent, unlike well-characterized compounds like podophyllotoxin .

Synthetic and Analytical Challenges: Distinguishing this compound from structurally similar compounds requires advanced techniques like 2D NMR and HR-EI-MS due to overlapping spectral features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Coumanolignan
Reactant of Route 2
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